11,11-Dichloro Oxcarbazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

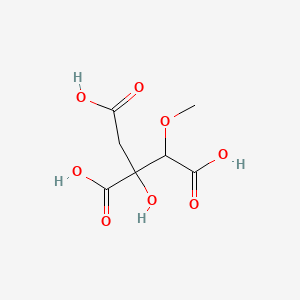

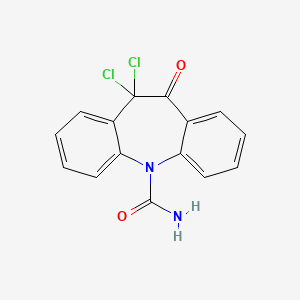

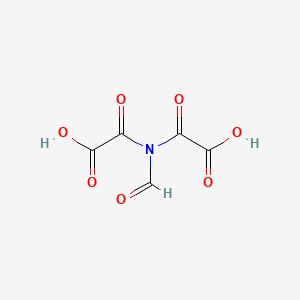

11,11-Dichloro Oxcarbazepine is a chemical compound with the molecular formula C15H10Cl2N2O2 and a molecular weight of 321.16 g/mol . It is a derivative of oxcarbazepine, which is known for its anticonvulsant properties. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

11,11-Dichloro Oxcarbazepine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research focuses on its anticonvulsant properties and potential therapeutic uses.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Safety and Hazards

The safety data sheet for oxcarbazepine, a related compound, indicates that it can reduce the sodium in your body to dangerously low levels, which can cause a life-threatening electrolyte imbalance . It is advised to seek medical treatment if symptoms such as nausea, lack of energy, confusion, severe weakness, muscle pain, or increased seizures occur .

Mécanisme D'action

Target of Action

The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .

Mode of Action

This compound, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Biochemical Pathways

It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .

Pharmacokinetics

Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .

Result of Action

The result of the action of this compound is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

Analyse Biochimique

Biochemical Properties

It is known that Oxcarbazepine, the parent compound, exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD) . It is plausible that 11,11-Dichloro Oxcarbazepine may interact with similar enzymes, proteins, and other biomolecules as Oxcarbazepine and its metabolites.

Cellular Effects

Oxcarbazepine and its active metabolite MHD have been shown to block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Molecular Mechanism

The exact molecular mechanism of this compound is unclear. Oxcarbazepine and its active metabolite MHD exert their antiepileptic effects primarily through the blockade of voltage-gated sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses .

Temporal Effects in Laboratory Settings

Oxcarbazepine has been shown to have potent antiepileptic activity in animal models, comparable to that of carbamazepine and phenytoin .

Dosage Effects in Animal Models

Oxcarbazepine dosage guidelines for the treatment of partial-onset seizures in adults and children have been established .

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .

Transport and Distribution

Oxcarbazepine and its active metabolite MHD are known to be substrates of P-glycoprotein (Pgp), a protein that pumps them out of cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dichloro Oxcarbazepine typically involves the chlorination of oxcarbazepine. One common method is the reaction of oxcarbazepine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 11,11-Dichloro Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to oxcarbazepine or other related compounds.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while reduction can regenerate oxcarbazepine.

Comparaison Avec Des Composés Similaires

Oxcarbazepine: A structural derivative with similar anticonvulsant properties.

Carbamazepine: Another anticonvulsant with a similar mechanism of action but different side effect profiles.

Eslicarbazepine: A prodrug of the active metabolite of oxcarbazepine, used for similar therapeutic purposes.

Uniqueness: 11,11-Dichloro Oxcarbazepine is unique due to the presence of two chlorine atoms, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Propriétés

IUPAC Name |

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNKGXLGJJUKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)